ENPP3 Inhibitor
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ENPP3 Inhibitors can be synthesized through various chemical routes. One common method involves the synthesis of arylamide sulphonate derivatives. These derivatives are synthesized by reacting arylamines with sulfonyl chlorides under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ENPP3 Inhibitors often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
ENPP3 Inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
ENPP3 Inhibitors have a wide range of scientific research applications:
Mechanism of Action
ENPP3 Inhibitors exert their effects by binding to the active site of the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 3, thereby blocking its activity. This inhibition prevents the hydrolysis of extracellular nucleotides, leading to altered cellular signaling pathways. The molecular targets include various nucleotides and their derivatives, which play crucial roles in immune responses and cancer progression .
Comparison with Similar Compounds
ENPP3 Inhibitors can be compared with other ectonucleotidase inhibitors such as:
ENPP1 Inhibitors: Target ectonucleotide pyrophosphatase/phosphodiesterase 1 and are involved in similar pathways but have different substrate specificities.
ENPP2 Inhibitors: Target ectonucleotide pyrophosphatase/phosphodiesterase 2 and are primarily involved in lipid metabolism.
CD73 Inhibitors: Target ecto-5’-nucleotidase and are involved in the conversion of AMP to adenosine, affecting purinergic signaling.
ENPP3 Inhibitors are unique in their specificity for ectonucleotide pyrophosphatase/phosphodiesterase 3 and their role in hydrolyzing extracellular nucleotides, making them valuable tools for studying and modulating extracellular nucleotide metabolism .
Properties
IUPAC Name |
2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXKGJSGMZXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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